molecular formula C11H16O4 B8309047 methyl 5-(tetrahydro-2H-pyran-2-yloxy)-2-pentynoate

methyl 5-(tetrahydro-2H-pyran-2-yloxy)-2-pentynoate

Cat. No.: B8309047
M. Wt: 212.24 g/mol
InChI Key: QTLVVCYBMPYTEP-UHFFFAOYSA-N
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Description

Methyl 5-(tetrahydro-2H-pyran-2-yloxy)-2-pentynoate is a useful research compound. Its molecular formula is C11H16O4 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

methyl 5-(oxan-2-yloxy)pent-2-ynoate

InChI

InChI=1S/C11H16O4/c1-13-10(12)6-2-4-8-14-11-7-3-5-9-15-11/h11H,3-5,7-9H2,1H3

InChI Key

QTLVVCYBMPYTEP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CCCOC1CCCCO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the THPO-ether of 3-butyn-1-ol (approximately 2.88 g, approximately 18.7 mmol) in THF (about 40 ml, dried with sodium benzophenone ketyl) was placed under N2 into a four-neck flask and cooled to about −75° C. Butyl lithium (approximately 18.7 mmol, approximately 9.4 ml of approximately 2.0 M in hexanes) was added slowly via a dropping funnel at about −75° C. The mixture was stirred at this temperature for about 30 min, and then methyl chloroformate (ClCOOMe, about 1.4 ml, about 18.7 mmol) was added. The resulting mixture was stirred at about −75° C. for about 30 min, then slowly warmed to about 25° C. in approximately 2 h and poured into a cold saturated NH4Cl solution. The organic material was extracted with hexanes/ether, approximately 1:1. The combined extracts were washed with brine and dried. After removal of the solvent on a rotary evaporator, the remainder was flash chromatographed on silica gel with hexanes/ethyl acetate, approximately 4:1, to isolate methyl 5-(tetrahydro-2H-pyran-2-yloxy)-2-pentynoate (approximately 2.5 g, approximately 65%). GC-MS (m/z, relative intensity): 211 (1, M+-1), 157 (4), 153 (3), 142 (4), 125 (18), 113 (9), 109 (11), 85 (100), 79 (41), 67 (18), 55 (16), 41 (26). 1H NMR (CDCl3): 1.50-1.64 (m, 4H), 1.72 (m, 1H), 1.83 (m, 1H), 2.66 (t, J=6.6 Hz, 2H, H-4), 3.53 (m, 1H, H-5A), 3.62 (dt, J=9.8, 7.5 Hz, 1H, H-5B), 3.77 (s, 3H, OCH3), 3.87 (m, 2H), 4.65 (br t, J=4.0 Hz, 1H, OCHO). 1H NMR data were in agreement with data obtained for this compound in CCl4 (Rama Rao et al. 1986).
[Compound]
Name
THPO-ether
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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2.88 g
Type
reactant
Reaction Step One
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Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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